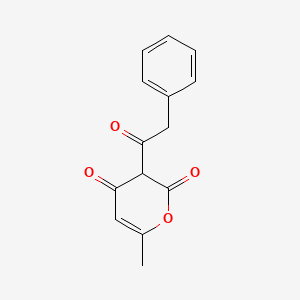![molecular formula C21H24O4 B14373271 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate CAS No. 90094-74-9](/img/structure/B14373271.png)
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound with a complex structure. It features an ethylphenyl group, a ketone, and an acetate ester, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate typically involves multiple steps:
Formation of the Ketone Group: The initial step involves the formation of the ketone group through the oxidation of a secondary alcohol or the Friedel-Crafts acylation of an aromatic ring.
Ether Formation: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol reacts with an alkyl halide.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ketone group can undergo oxidation to form carboxylic acids.
Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites, while the phenoxy and acetate groups can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
- 2-{4-[3-(4-Propylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
Uniqueness
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl or propyl analogs.
Propriétés
Numéro CAS |
90094-74-9 |
|---|---|
Formule moléculaire |
C21H24O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-[4-[3-(4-ethylphenyl)-3-oxopropyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C21H24O4/c1-3-17-4-9-19(10-5-17)21(23)13-8-18-6-11-20(12-7-18)25-15-14-24-16(2)22/h4-7,9-12H,3,8,13-15H2,1-2H3 |
Clé InChI |
QVVBIZHKIOACOA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


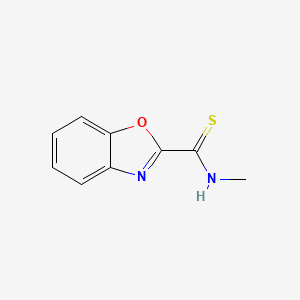


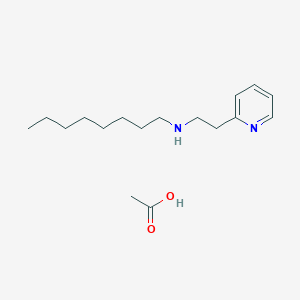
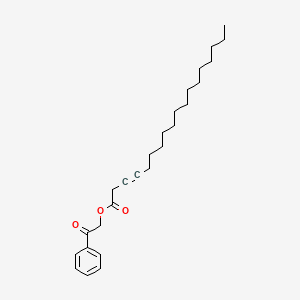
![(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone](/img/structure/B14373233.png)
![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)
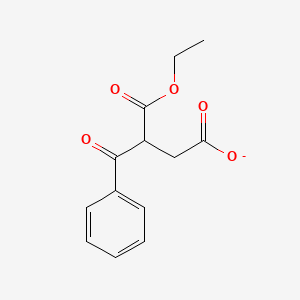
![2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol](/img/structure/B14373248.png)
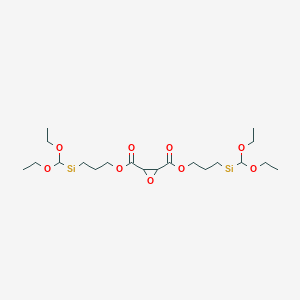
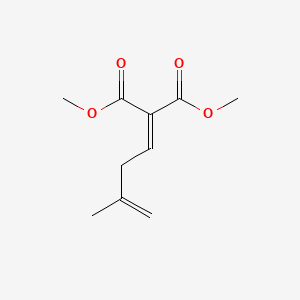
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)
